molecular formula C7H8N2O3 B8484907 5,6-Dimethoxypyridazine-3-carboxaldehyde

5,6-Dimethoxypyridazine-3-carboxaldehyde

Cat. No. B8484907
M. Wt: 168.15 g/mol
InChI Key: KMDXWHXHBKOIGN-UHFFFAOYSA-N
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Patent
US06472412B1

Procedure details

A solution of oxalyl chloride (0.61 mL) in dichloromethane (11 mL) is cooled to −60° C. and dimethylsulphoxide (0.98 g) is added dropwise maintaining the reaction mixture at −60° C. After 15 minutes a solution of 3,4-dimethoxy-6-hydroxymethylpyridazine (1.0 g) in dichloromethane (42 mL) is added dropwise during 45 minutes maintaining the reaction mixture at −60° C. After a further 15 minutes triethylamine (3.96 mL) is added, the mixture stirred at −60° C. for 15 minutes then cooling is discontinued. When the reaction mixture attains room temperature stirring is continued for 1 hour. The reaction mixture is diluted with water (100 mL) and dichloromethane (100 mL) and the organic phase separated. The aqueous phase is re-extracted with dichloromethane (100 mL) and the combined extracts are dried (MgSO4). Evaporation gave 5,6-dimethoxypyridazine-3-carboxaldehyde (0.95 g) as a white solid, m.p. 179-81° C.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
3,4-dimethoxy-6-hydroxymethylpyridazine
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Quantity
3.96 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][O:12][C:13]1[N:14]=[N:15][C:16]([CH2:21][OH:22])=[CH:17][C:18]=1[O:19][CH3:20].C(N(CC)CC)C>ClCCl.O>[CH3:20][O:19][C:18]1[CH:17]=[C:16]([CH:21]=[O:22])[N:15]=[N:14][C:13]=1[O:12][CH3:11]

Inputs

Step One
Name
Quantity
0.61 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
CS(=O)C
Step Three
Name
3,4-dimethoxy-6-hydroxymethylpyridazine
Quantity
1 g
Type
reactant
Smiles
COC=1N=NC(=CC1OC)CO
Name
Quantity
42 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
3.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at −60° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture at −60° C
TEMPERATURE
Type
TEMPERATURE
Details
then cooling
STIRRING
Type
STIRRING
Details
When the reaction mixture attains room temperature stirring
WAIT
Type
WAIT
Details
is continued for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(N=NC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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